Pentacosane
Overview
Description
Pentacosane is a long-chain hydrocarbon with the chemical formula C₂₅H₅₂ . It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms. This compound is a solid at room temperature and is typically found in natural sources such as plant waxes and insect cuticles .
Mechanism of Action
Target of Action
Pentacosane is an aliphatic saturated hydrocarbon found in most insects . It is used as an attractant for aphid parasitoids . The primary targets of this compound are therefore aphids, a type of plant pest. The role of this compound in this context is to attract organisms that parasitize aphids, thereby helping to control the aphid population.
Mode of Action
This compound acts as a contact sex pheromone . It is released by the female of certain insect species and used in traps . The compound interacts with its targets (aphid parasitoids) by attracting them. This results in the parasitoids being drawn to the aphids, which they then parasitize.
Biochemical Analysis
Biochemical Properties
It may indirectly influence biochemical processes through its role as a component of a contact pheromone .
Molecular Mechanism
Its role as a component of a contact pheromone suggests that it may exert effects at the organismal level rather than at the molecular level .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Pentacosane in laboratory settings. As a stable compound, it is not expected to degrade over time under normal conditions . Long-term effects on cellular function in in vitro or in vivo studies have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentacosane can be synthesized through the catalytic hydrogenation of higher alkenes or by the reduction of higher fatty acids. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as beeswax or plant waxes. The extraction process involves the use of solvents to dissolve the waxes, followed by purification through distillation or crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, and carboxylic acids.
Reduction: Reduction of this compound is less common due to its already saturated nature.
Substitution: this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine or bromine gas, ultraviolet light or heat
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Shorter alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
Pentacosane has a variety of applications in scientific research:
Comparison with Similar Compounds
- Hexacosane (C₂₆H₅₄)
- Heptacosane (C₂₇H₅₆)
- Octacosane (C₂₈H₅₈)
Pentacosane’s unique chain length and properties make it suitable for specific applications where other alkanes may not be as effective .
Properties
IUPAC Name |
pentacosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNWIILGEFFOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52 | |
Record name | N-PENTACOSANE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID2060882 | |
Record name | Pentacosane | |
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Molecular Weight |
352.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Constituent of many naturally occurring waxes. A colorless solid at ambient conditions., Colorless solid; [CAMEO] White solid; [Alfa Aesar MSDS] | |
Record name | N-PENTACOSANE | |
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Record name | Pentacosane | |
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Boiling Point |
755.4 °F at 760 mmHg (NTP, 1992), 401.9 °C | |
Record name | N-PENTACOSANE | |
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Record name | n-Pentacosane | |
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Flash Point |
120 °C (248 °F) - closed cup | |
Record name | n-Pentacosane | |
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Solubility |
Soluble in benzene, chloroform | |
Record name | n-Pentacosane | |
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Density |
0.8012 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.812 g/cu cm at 20 °C | |
Record name | N-PENTACOSANE | |
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Record name | n-Pentacosane | |
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Vapor Pressure |
1.51X10-6 mm Hg at 25 °C (extrapolated) | |
Record name | n-Pentacosane | |
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Color/Form |
White solid | |
CAS No. |
629-99-2 | |
Record name | N-PENTACOSANE | |
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Record name | Pentacosane | |
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Record name | Pentacosane | |
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Record name | PENTACOSANE | |
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Record name | Pentacosane | |
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Record name | PENTACOSANE | |
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Record name | n-Pentacosane | |
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Melting Point |
53.3 °C | |
Record name | n-Pentacosane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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